molecular formula C6H13O9P B1239337 D-Allose 6-phosphate

D-Allose 6-phosphate

Cat. No.: B1239337
M. Wt: 260.14 g/mol
InChI Key: VFRROHXSMXFLSN-BGPJRJDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-allose 6-phosphate is an allose phosphate consisting of D-allose having a monophosphate group at the 6-position. It has a role as an Escherichia coli metabolite. It derives from a D-allose. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Anti-Proliferative Activity in Cancer

D-Allose 6-phosphate (A6P) has shown promising anti-proliferative activity against human cancer cell lines, such as the MOLT-4F human leukemia cell line. A synthesized derivative of A6P demonstrated higher anti-proliferative activity than A6P itself, indicating its potential in cancer treatment research (Ishiyama et al., 2019).

Role in Plant Defense Mechanisms

In agricultural science, D-allose, and by extension A6P, has been found to trigger defense mechanisms in rice plants against pathogens like Xanthomonas oryzae. This is achieved through reactive oxygen species generation and the expression of defense-related genes, pointing towards its application in crop protection and plant immunity research (Kano et al., 2013).

Enzymatic Production of Rare Sugars

Phosphate sugar isomerases, which catalyze the isomerization involving A6P, are key in microbial sugar metabolism. Their broad substrate specificity and potential in enzymatic production of rare sugars like D-allose make them a significant focus in biotechnological and industrial applications (Kim, Kim, & Yeom, 2020).

Microbial Metabolism and Biotechnological Production

A6P is central in the microbial metabolism of D-allose, a sugar with various pharmaceutical activities. The study of D-allose-producing enzymes and methods for its efficient production can contribute to advancements in biotechnology and pharmaceuticals (Lim & Oh, 2011).

Enhanced Isomerization for Sugar Preparation

Studies on ribose-5-phosphate isomerase A and its activity towards D-allose have revealed potential applications in rare sugar preparation. Mutations in these enzymes can lead to enhanced activity and stability, thus contributing to biocatalysis and biosynthesis research (Wang et al., 2021).

Biotransformation of Fructose to Allose

In another study, enzymes were used to transform fructose into allose, a process that could have implications in medical and health-related fields due to allose's various beneficial activities. This demonstrates the potential of biotransformation using enzymes in producing medically significant sugars (Lee, Shin, & Oh, 2018).

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5-,6+/m0/s1

InChI Key

VFRROHXSMXFLSN-BGPJRJDNSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Allose 6-phosphate
Reactant of Route 2
D-Allose 6-phosphate
Reactant of Route 3
D-Allose 6-phosphate
Reactant of Route 4
D-Allose 6-phosphate
Reactant of Route 5
D-Allose 6-phosphate
Reactant of Route 6
D-Allose 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.